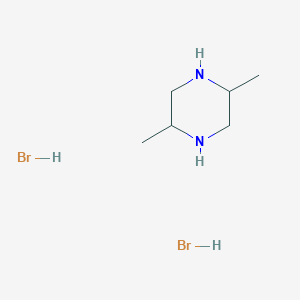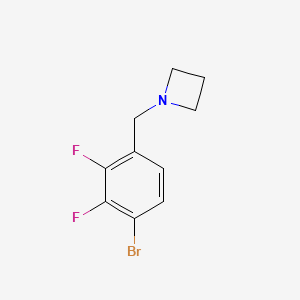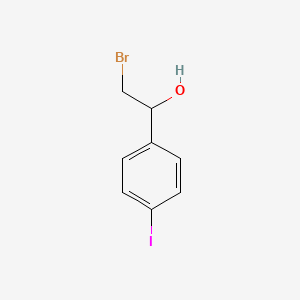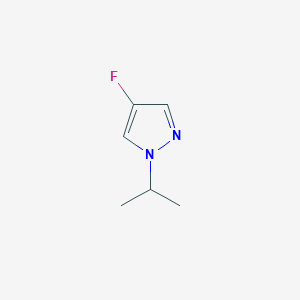
7-Amino-4-methyl-1H-indole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-methyl-1H-indole-2-carbonitrile is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1H-indole-2-carbonitrile with an amine source under acidic or basic conditions. The reaction may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process often includes steps like nitration, reduction, and cyclization, optimized for large-scale production to ensure cost-effectiveness and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-4-methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
7-Amino-4-methyl-1H-indole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism by which 7-Amino-4-methyl-1H-indole-2-carbonitrile exerts its effects involves interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The pathways involved often include inhibition of key enzymes or activation of signaling cascades that lead to desired biological outcomes .
Comparación Con Compuestos Similares
- 7-Amino-4-methyl-1H-indole-3-carbonitrile
- 6-Amino-4-methyl-1H-indole-2-carbonitrile
- 5-Amino-4-methyl-1H-indole-2-carbonitrile
Comparison: While these compounds share a similar indole backbone, the position of the amino and nitrile groups significantly affects their chemical reactivity and biological activity. 7-Amino-4-methyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity profiles .
Propiedades
Fórmula molecular |
C10H9N3 |
|---|---|
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
7-amino-4-methyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-6-2-3-9(12)10-8(6)4-7(5-11)13-10/h2-4,13H,12H2,1H3 |
Clave InChI |
DTULBINQDZNXFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(NC2=C(C=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)


![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)


![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
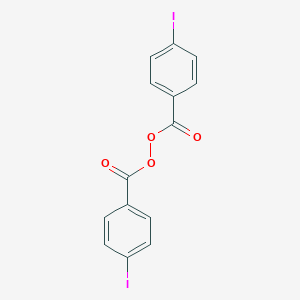
![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)
